molecular formula C7H12S B1656728 8-Thiabicyclo[5.1.0]octane CAS No. 53907-79-2

8-Thiabicyclo[5.1.0]octane

Cat. No.: B1656728
CAS No.: 53907-79-2
M. Wt: 128.24 g/mol
InChI Key: JSFXOWVGCJQHLJ-UHFFFAOYSA-N
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Description

8-Thiabicyclo[5.1.0]octane is a sulfur-containing bicyclic organic compound with the molecular formula C7H12S. It features a seven-membered ring fused to an eight-membered ring, with a sulfur atom incorporated into the structure. This compound is of interest in various scientific research applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Thiabicyclo[5.1.0]octane can be synthesized through several methods, including the cyclization of appropriate precursors. One common approach involves the cyclization of a thioketone with a diene under specific conditions to form the bicyclic structure. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 8-Thiabicyclo[5.1.0]octane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound or to synthesize derivatives with different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

8-Thiabicyclo[5.1.0]octane has several scientific research applications across various fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound can be used in the study of biological systems, particularly in the context of sulfur-containing biomolecules.

  • Industry: Its unique structural properties make it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 8-Thiabicyclo[5.1.0]octane exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The molecular targets and pathways involved can vary widely, depending on the context in which the compound is used.

Comparison with Similar Compounds

8-Thiabicyclo[5.1.0]octane is unique due to its bicyclic structure and the presence of a sulfur atom. Similar compounds include other sulfur-containing bicyclic compounds, such as 2-thiabicyclo[3.1.0]hexane and 3-thiabicyclo[4.1.0]heptane. These compounds share similarities in their structural features but differ in the size and arrangement of their rings.

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Properties

IUPAC Name

8-thiabicyclo[5.1.0]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12S/c1-2-4-6-7(8-6)5-3-1/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSFXOWVGCJQHLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(S2)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50340529
Record name 8-Thiabicyclo[5.1.0]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53907-79-2
Record name 8-Thiabicyclo[5.1.0]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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